2,3-Dinitroaniline
Overview
Description
2,3-Dinitroaniline is a chemical compound with the molecular formula C6H5N3O4. It is one of the six isomers of dinitroaniline, which are derived from both aniline and dinitrobenzenes. This compound is known for its applications in the preparation of various industrially important chemicals, including dyes and pesticides .
Mechanism of Action
- By binding to tubulin, it disrupts the mitotic sequence, forming a tubulin-dinitroaniline complex . However, it does not affect the G1, S, or G2 phases of the cell cycle .
- At substoichiometric concentrations, this complex copolymerizes with unliganded tubulin, slowing further assembly .
- In animal non-target cells, exposure to sublethal concentrations of active ingredients (e.g., pendimethalin, oryzalin, trifluralin, benfluralin) can activate oxidative stress pathways, alter physiological traits, and impact development and behavior .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
2,3-Dinitroaniline is known to act specifically on tubulin proteins, inhibiting shoot and root growth of plants . This interaction with tubulin proteins is a key aspect of its biochemical activity.
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a herbicide. It acts specifically on tubulin proteins, inhibiting shoot and root growth of plants . There is a lack of toxicity information regarding the potential risk of exposure to non-target organisms .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with tubulin proteins . It is known to inhibit the growth of shoots and roots in plants by acting on these proteins .
Temporal Effects in Laboratory Settings
It is known that dinitroanilines are explosive and flammable with heat or friction .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. It is known that acute toxicity varies from slightly to high in terrestrial and aquatic species depending on the species-specific ability of tested organisms to adsorb and discharge toxicants .
Metabolic Pathways
It is known that the major metabolic pathways of pendimethalin, a commonly used active ingredient in dinitroaniline herbicides, involve hydroxylation and oxidation of the N-alkyl and 4-methyl groups of the aromatic ring .
Preparation Methods
2,3-Dinitroaniline can be synthesized through several methods. One common method involves the nitration of aniline derivatives. This process is typically carried out in a two-step reaction where aniline undergoes mononitration followed by a second nitration step. The reaction conditions often require the use of nitric acid as the nitrating agent and are conducted under controlled temperatures to prevent over-nitration and ensure selectivity . Industrial production methods may employ continuous-flow microreactor systems to enhance safety and efficiency .
Chemical Reactions Analysis
2,3-Dinitroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound typically results in the formation of corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups on the aromatic ring are replaced by other substituents.
Scientific Research Applications
2,3-Dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound’s ability to inhibit microtubule formation makes it useful in studying cell division and other cellular processes.
Medicine: Research into its potential use in developing new pharmaceuticals is ongoing.
Comparison with Similar Compounds
2,3-Dinitroaniline is one of six isomers of dinitroaniline. The other isomers include 2,4-Dinitroaniline, 2,5-Dinitroaniline, 2,6-Dinitroaniline, 3,4-Dinitroaniline, and 3,5-Dinitroaniline . Each isomer has unique properties and applications. For example, 2,4-Dinitroaniline is commonly used in the production of dyes and explosives, while 3,5-Dinitroaniline is used in the synthesis of herbicides. The uniqueness of this compound lies in its specific applications in herbicide production and its role as an intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,3-dinitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNBQYFXGQHUQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | DINITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949347 | |
Record name | 2,3-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dinitroaniline appears as a yellow colored needle-like solid. Insoluble in water and denser than water. Toxic by ingestion and inhalation. May irritate skin and eyes. Used to make dyes and ink. | |
Record name | DINITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26471-56-7, 602-03-9 | |
Record name | DINITROANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3285 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dinitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, ar,ar-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026471567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dinitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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